LDN193189
CAS No.: 1062368-24-4
VCID: VC0001648
Molecular Formula: C25H22N6
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
LDN193189, also known as DM-3189, is a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting ALK2 and ALK3. This compound is derived from structure-activity relationship studies of dorsomorphin and plays a crucial role in inhibiting BMP signaling pathways, which are essential for various physiological processes, including developmental patterning and tissue homeostasis . Mechanism of ActionLDN193189 functions by inhibiting the transcriptional activity of ALK2 and ALK3, which are key components of the BMP signaling pathway. This inhibition prevents the phosphorylation of Smad1, Smad5, and Smad8, thereby blocking downstream signaling events . The compound has IC50 values of 5 nM for ALK2 and 30 nM for ALK3, with significantly weaker effects on other BMP type I receptors such as ALK4, ALK5, and ALK7 . Research Findings and ApplicationsLDN193189 has been extensively studied for its potential therapeutic applications:
In Vivo StudiesIn vivo studies have demonstrated the efficacy of LDN193189 in preventing ectopic bone formation and reducing tumor growth. For example, in a mouse model of fibrodysplasia ossificans progressiva, LDN193189 prevented radiographic lesions and preserved joint integrity . Additionally, it has been shown to inhibit the development of atheroma and associated vascular inflammation in LDLR-/- mice . |
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CAS No. | 1062368-24-4 |
Product Name | LDN193189 |
Molecular Formula | C25H22N6 |
Molecular Weight | 406.5 g/mol |
IUPAC Name | 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Standard InChI | InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 |
Standard InChIKey | CDOVNWNANFFLFJ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Reference | [1]. Yu PB, et al. BMP type I receptor inhibition reduces heterotopic [corrected] ossification. Nat Med, 2008, 14(12), 1363-1369. [2]. Cannon JE, et al. Intersegmental vessel formation in zebrafish: requirement for VEGF but not BMP signalling revealed by selective and non-selective BMP antagonists. Br J Pharmacol, 2010, 161(1), 140-149. [3]. Lee YC, et al. BMP4 promotes prostate tumor growth in bone through osteogenesis. Cancer Res, 2011, 71(15), 5194-5203. [4]. Derwall M, et al. Inhibition of bone morphogenetic protein signaling reduces vascular calcification and atherosclerosis. Arterioscler Thromb Vasc Biol, 2012, 32(3), 613-622. |
PubChem Compound | 25195294 |
Last Modified | Sep 13 2023 |
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